2,5-dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
Overview
Description
2,5-Dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core substituted with dichloro and methanesulfonylpyridazinyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide typically involves multiple steps:
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Formation of the Pyridazinyl Intermediate: : The synthesis begins with the preparation of the pyridazinyl intermediate. This can be achieved through the reaction of 3-chloropyridazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity.
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Coupling with Benzamide: : The pyridazinyl intermediate is then coupled with 2,5-dichlorobenzoyl chloride. This step often employs a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is typically conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
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Substitution Reactions: : The dichloro groups on the benzamide ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
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Oxidation and Reduction: : The methanesulfonyl group can be oxidized to sulfone derivatives using oxidizing agents like hydrogen peroxide. Conversely, reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
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Coupling Reactions: : The compound can undergo coupling reactions with various aryl or alkyl halides in the presence of palladium catalysts, facilitating the formation of new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, DMF as solvent, temperatures around 50-80°C.
Oxidation: Hydrogen peroxide, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, ether as solvent, low temperatures.
Major Products
Substitution: Formation of methoxy or tert-butoxy derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
2,5-Dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has a wide range of applications in scientific research:
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Chemistry: : Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
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Biology: : Investigated for its potential as a biochemical probe. The compound’s ability to interact with specific proteins and enzymes makes it valuable in studying biological processes.
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Medicine: : Explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, including cancer and inflammatory conditions.
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Industry: : Utilized in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in polymer science and surface chemistry.
Mechanism of Action
The mechanism by which 2,5-dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. This can lead to the inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzamide: Lacks the pyridazinyl and methanesulfonyl groups, resulting in different reactivity and applications.
N-(3-Pyridazinyl)benzamide: Similar structure but without the dichloro substitution, affecting its chemical properties and biological activity.
Methanesulfonylpyridazine: Contains the methanesulfonyl group but lacks the benzamide core, leading to distinct chemical behavior.
Uniqueness
2,5-Dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is unique due to the combination of its functional groups. The presence of both dichloro and methanesulfonylpyridazinyl groups imparts specific reactivity patterns and biological activities that are not observed in similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3S/c1-27(25,26)17-8-7-16(22-23-17)11-3-2-4-13(9-11)21-18(24)14-10-12(19)5-6-15(14)20/h2-10H,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCSAKHCTOSATP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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